molecular formula C17H24N2O B11039384 N-Methyl-N-(4-(4-methylpiperidin-1-yl)benzyl)acrylamide

N-Methyl-N-(4-(4-methylpiperidin-1-yl)benzyl)acrylamide

Cat. No.: B11039384
M. Wt: 272.4 g/mol
InChI Key: IDOOAVJGIPSIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(4-(4-methylpiperidin-1-yl)benzyl)acrylamide is a chemical compound with the molecular formula C14H22N2. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring and an acrylamide group, making it a valuable tool for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-(4-methylpiperidin-1-yl)benzyl)acrylamide typically involves the reaction of N-methyl-N-(4-(4-methylpiperidin-1-yl)benzyl)amine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-(4-methylpiperidin-1-yl)benzyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(4-(4-methylpiperidin-1-yl)benzyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-(4-methylpiperidin-1-yl)benzyl)acrylamide involves its interaction with specific molecular targets. The piperidine ring allows the compound to bind to certain receptors or enzymes, modulating their activity. The acrylamide group can undergo polymerization or other chemical transformations, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(4-(4-methylpiperidin-1-yl)benzyl)acrylamide is unique due to its combination of a piperidine ring and an acrylamide group. This structure provides distinct chemical properties and reactivity, making it valuable for specific research applications that similar compounds may not fulfill .

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]methyl]prop-2-enamide

InChI

InChI=1S/C17H24N2O/c1-4-17(20)18(3)13-15-5-7-16(8-6-15)19-11-9-14(2)10-12-19/h4-8,14H,1,9-13H2,2-3H3

InChI Key

IDOOAVJGIPSIEG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)CN(C)C(=O)C=C

Origin of Product

United States

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